

Application Note: Nitration of 3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218

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Abstract

This application note provides a detailed protocol for the synthesis of 4-nitro-3,5-dimethyl-1H-pyrazole via the direct nitration of 3,5-dimethyl-1H-pyrazole. The described method utilizes a classic electrophilic aromatic substitution reaction with a nitrating mixture of concentrated nitric acid and sulfuric acid. This procedure is a fundamental transformation in heterocyclic chemistry, yielding a versatile building block for the development of various pharmaceutical and agrochemical compounds. This document outlines the experimental procedure, summarizes key quantitative data, and includes a visual representation of the workflow.

Introduction

Nitropyrazole derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the pyrazole ring significantly influences its chemical reactivity and provides a handle for further functionalization, such as reduction to an amino group. The nitration of 3,5-dimethyl-1H-pyrazole is a standard electrophilic aromatic substitution.^[1] The methyl groups at positions 3 and 5 direct the incoming electrophile (the nitronium ion, NO_2^+) to the C4 position of the pyrazole ring.^[1] This application note details a reliable and reproducible protocol for this transformation.

Experimental Protocol

Materials:

- 3,5-dimethyl-1H-pyrazole ($C_5H_8N_2$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Water (H_2O)
- Sodium Bicarbonate ($NaHCO_3$) solution (saturated)
- Ethyl acetate
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole.

- **Acid Addition:** Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid to the flask with continuous stirring. Maintain the temperature below 10 °C during the addition.
- **Nitrating Mixture Preparation:** In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
- **Nitration Reaction:** Add the prepared nitrating mixture dropwise to the solution of 3,5-dimethyl-1H-pyrazole in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This will precipitate the crude product.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
- **Neutralization:** Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** If the product is not a solid or for improved purity, the aqueous mixture can be extracted with a suitable organic solvent, such as ethyl acetate.
- **Drying and Evaporation:** Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-nitro-3,5-dimethyl-1H-pyrazole.

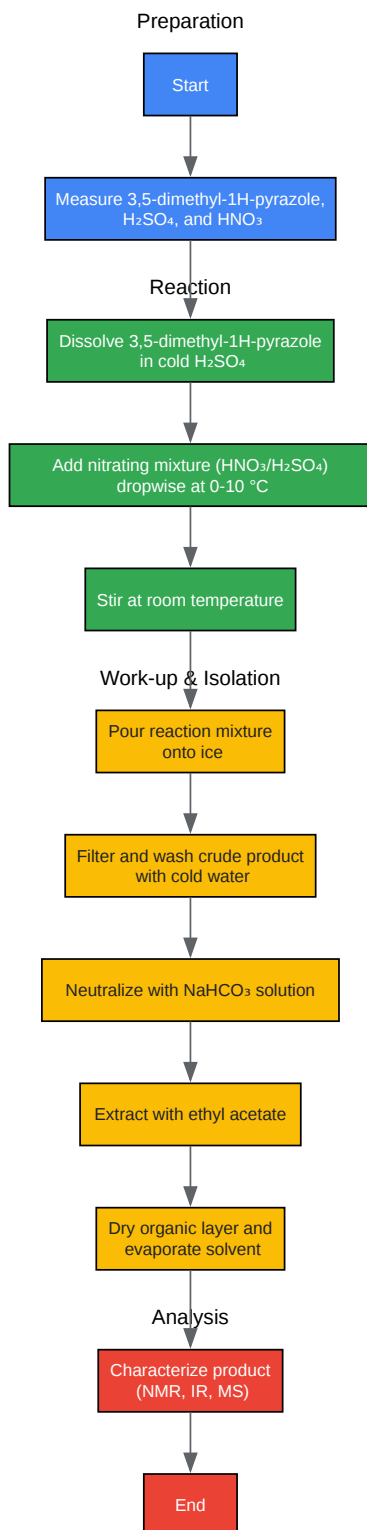
Data Presentation

Parameter	Value	Reference
Product Name	4-nitro-3,5-dimethyl-1H-pyrazole	[2]
CAS Number	14531-55-6	[2]
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[2]
Molecular Weight	141.13 g/mol	[2]
Appearance	White to off-white solid	
Yield	Typically high	
¹ H NMR (CDCl ₃ , δ)	~2.6 (s, 6H, 2 x CH ₃), ~11.0 (br s, 1H, NH)	
¹³ C NMR (CDCl ₃ , δ)	~12 (CH ₃), ~145 (C3/C5), C4-NO ₂ signal may be broad or unobserved	
IR (KBr, cm ⁻¹)	~3300 (N-H), ~1550 (asym NO ₂), ~1350 (sym NO ₂)	[3]
Mass Spec (EI, m/z)	141 (M ⁺)	

Note: Specific spectral data for the final product can vary slightly based on the solvent and instrument used. The provided NMR data are estimations based on typical chemical shifts for similar structures.

Mandatory Visualization

Experimental Workflow for the Nitration of 3,5-dimethyl-1H-pyrazole

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Caption: Workflow for the synthesis of 4-nitro-3,5-dimethyl-1H-pyrazole.

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References

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- To cite this document: BenchChem. [Application Note: Nitration of 3,5-dimethyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082218#nitration-of-3-5-dimethyl-1h-pyrazole-protocol]

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